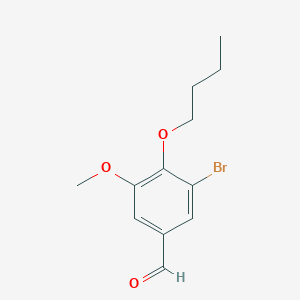

![molecular formula C18H16N6O2S B2809510 2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 1105235-00-4](/img/structure/B2809510.png)

2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

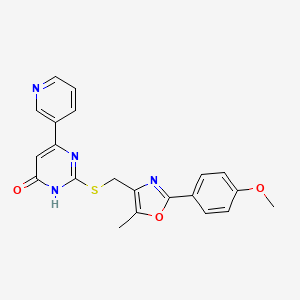

The compound “2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide” belongs to a class of compounds known as pyrazolo[3,4-d]pyrimidine derivatives . These compounds have been studied for their potential chemotherapeutic activities .

Molecular Structure Analysis

The molecular structure of this compound, like other pyrazolo[3,4-d]pyrimidine derivatives, is likely to be complex with multiple rings . The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.Scientific Research Applications

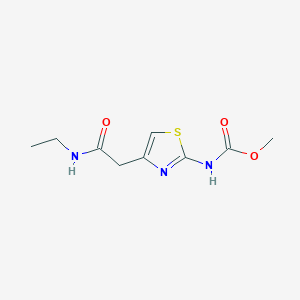

Synthesis and Characterization

Research in the field of coordination chemistry has led to the synthesis of novel Co(II) and Cu(II) coordination complexes using pyrazole-acetamide derivatives. These complexes have been characterized by various spectroscopic techniques, revealing their potential for creating supramolecular architectures through hydrogen bonding, which could be relevant for material science applications (Chkirate et al., 2019).

Another study focused on the synthesis of heterocycles incorporating antipyrine moiety, exploring their antimicrobial activity. This indicates a potential for developing new antimicrobial agents from pyrazole-acetamide derivatives (Bondock et al., 2008).

Biological Activities

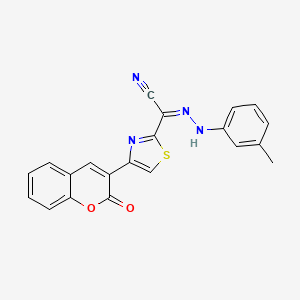

The anticancer properties of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives were evaluated, showing potential as anticancer agents. This suggests that modifying the pyrazole-acetamide framework could yield compounds with significant biological activities (Al-Sanea et al., 2020).

Another aspect of research demonstrated the synthesis of novel isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, showcasing the versatility of pyrazole-acetamide compounds in synthesizing diverse heterocyclic structures with potential pharmacological uses (Rahmouni et al., 2014).

Antimicrobial and Antitumor Evaluation

Research has also extended to the synthesis and evaluation of new N-substituted-2-amino-1,3,4-thiadiazoles for their antimicrobial and antitumor activities, indicating the potential of pyrazole-acetamide derivatives in contributing to the development of new therapeutic agents (Hamama et al., 2013).

Future Directions

Mechanism of Action

Target of Action

The primary target of this compound is the Peroxisome Proliferator-Activated Receptor Alpha (PPARα) . PPARα is a ligand-activated transcriptional factor involved in regulating fatty acid metabolism . It is mainly expressed in the liver, heart, muscle, and kidney, where fatty acid oxidation is promoted .

Mode of Action

The compound interacts with the ligand-binding domain (LBD) of PPARα . The crystal structures of the complexes showed that they form a canonical hydrogen-bond network involving helix 12 in the LBD, which is thought to be essential for PPARα activation . The phenyl side chain of the compounds occupies a small cavity between ile272 and ile354, which is rarely accessed by fibrates . This unique feature may be essential for subtype selectivity and combine with the well-characterized binding mode of fibrates to improve activity .

Biochemical Pathways

Upon activation, PPARα heterodimerizes with the retinoid X receptor and recognizes peroxisome proliferator-responsive elements in the promoter region of target genes involved in lipid and glucose metabolism, adipogenesis, and inflammation . Therefore, the activation of PPARα results in a substantial reduction in serum triglycerides, an increase in HDL cholesterol, and an improvement in insulin sensitivity .

Pharmacokinetics

The theoretical calculation of their lipophilicity as c log p was performed , which can influence the compound’s bioavailability and distribution.

Result of Action

The activation of PPARα by this compound can lead to a substantial reduction in serum triglycerides, an increase in HDL cholesterol, and an improvement in insulin sensitivity . This makes PPARα a relevant drug target for metabolic syndrome, type 2 diabetes, and coronary atherosclerosis .

Action Environment

The correlation of the biological data of the active compounds with their theoretically calculated c log p values revealed that lipophilicity influences the biological response .

Properties

IUPAC Name |

N-(5-methyl-1,2-oxazol-3-yl)-2-(4-methyl-1-phenylpyrazolo[3,4-d]pyridazin-7-yl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N6O2S/c1-11-8-15(23-26-11)20-16(25)10-27-18-17-14(12(2)21-22-18)9-19-24(17)13-6-4-3-5-7-13/h3-9H,10H2,1-2H3,(H,20,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCESRWNCBKQXKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)CSC2=C3C(=C(N=N2)C)C=NN3C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Fluoro-5-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]pyridine](/img/structure/B2809428.png)

![N-[4-(dimethylamino)phenyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide](/img/structure/B2809429.png)

![[(3Ar,6aR)-2,3,3a,4,5,6-hexahydrofuro[2,3-c]pyrrol-6a-yl]methanol;hydrochloride](/img/structure/B2809435.png)

![2-({1-[(oxan-4-yl)methyl]piperidin-4-yl}methyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2809442.png)

![2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(3,5-dimethylphenyl)-6-methyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2809445.png)

![N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B2809448.png)

![1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-methoxyethanone oxalate](/img/structure/B2809450.png)